molecular formula C19H19N5O4 B2748549 2-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate CAS No. 381674-97-1

2-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate

Cat. No.: B2748549
CAS No.: 381674-97-1
M. Wt: 381.392
InChI Key: BSVWHAHFBLAGLE-UHFFFAOYSA-N
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Description

The compound 2-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate (ID: 8010-8220) is a pyrano[2,3-c]pyrazole derivative featuring a morpholine-4-carboxylate ester moiety attached to a phenyl ring. Its molecular formula is C₁₉H₁₉N₅O₄, with a molecular weight of 381.39 g/mol . This compound is synthesized via multi-component reactions, often involving pyrazolone, aldehydes, and malononitrile, followed by esterification with morpholine-4-carbonyl chloride or analogous reagents.

Properties

IUPAC Name

[2-(6-amino-5-cyano-3-methyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-11-15-16(13(10-20)17(21)28-18(15)23-22-11)12-4-2-3-5-14(12)27-19(25)24-6-8-26-9-7-24/h2-5,16H,6-9,21H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVWHAHFBLAGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate is a novel derivative belonging to the class of pyrano[2,3-c]pyrazoles, which have garnered attention for their diverse biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its potential therapeutic applications.

Synthesis

The synthesis of pyrano[2,3-c]pyrazole derivatives typically involves multi-component reactions. The specific compound can be synthesized through the condensation of appropriate aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions using disulfonic acid imidazolium chloroaluminate as a catalyst .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, various pyrazole compounds have demonstrated significant inhibitory effects against cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR . The compound under discussion may exhibit similar properties due to its structural similarities with known active pyrazoles.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory activities of pyrano[2,3-c]pyrazoles have been documented, indicating potential applications in treating inflammatory diseases. In vitro assays have shown that certain derivatives possess significant cyclooxygenase (COX) inhibitory activity, which is crucial for reducing inflammation . The specific compound may also exhibit these properties, warranting further investigation.

Antimicrobial Activity

Pyrazole derivatives are known for their antimicrobial properties. Compounds similar to this compound have shown moderate to good activity against various bacterial strains . This suggests that the compound could be evaluated for its antimicrobial efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of pyrano[2,3-c]pyrazoles. Modifications in the substituents on the pyrazole ring or the phenyl group can significantly affect their pharmacological profiles. For instance:

Substituent Effect on Activity
Electron-withdrawing groupsIncreased antitumor activity
Alkyl substitutionsEnhanced anti-inflammatory properties
Halogen substitutionsImproved antimicrobial efficacy

Case Studies

  • Antitumor Efficacy : A study evaluated various pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds with similar structures to this compound showed significant cytotoxic effects and potential synergistic interactions with doxorubicin .
  • Anti-inflammatory Studies : Another research focused on a series of substituted pyrazoles that demonstrated high COX inhibition rates. The findings indicated that modifications on the pyrazole ring could lead to compounds with lower ulcerogenic liability while maintaining anti-inflammatory activity .

Scientific Research Applications

The biological activity of 2-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate can be categorized into several key areas:

1. Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant inhibitory effects against various cancer cell lines. The compound may inhibit critical signaling pathways such as BRAF(V600E) and EGFR, similar to other active pyrazoles.

2. Anti-inflammatory Properties
Pyrano[2,3-c]pyrazoles have shown promising anti-inflammatory properties. In vitro assays suggest that certain derivatives possess significant cyclooxygenase (COX) inhibitory activity, which is crucial for reducing inflammation. The compound's potential in treating inflammatory diseases warrants further investigation.

3. Antimicrobial Activity
Compounds within this class have demonstrated moderate to good antimicrobial properties against various bacterial strains. This suggests that This compound could be evaluated for its antimicrobial efficacy.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is vital for optimizing the biological activity of pyrano[2,3-c]pyrazoles. Modifications in substituents on the pyrazole ring or phenyl group can significantly influence their pharmacological profiles. The following table summarizes the effects of different substituents:

SubstituentEffect on Activity
Electron-withdrawing groupsIncreased antitumor activity
Alkyl substitutionsEnhanced anti-inflammatory properties
Halogen substitutionsImproved antimicrobial efficacy

Case Studies

Antitumor Efficacy
A study focusing on various pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). Compounds structurally similar to This compound showed potential synergistic interactions with doxorubicin.

Anti-inflammatory Studies
Research on substituted pyrazoles revealed high COX inhibition rates. These findings indicated that modifications on the pyrazole ring could lead to compounds with reduced ulcerogenic liability while maintaining anti-inflammatory activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Pyrano[2,3-c]pyrazole derivatives are highly tunable, with substituents on the phenyl ring and pyrazole core influencing their properties. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Selected Analogues
Compound Name / ID Substituents (R Groups) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
Target Compound (8010-8220) Phenyl-morpholine-4-carboxylate 381.39 N/A N/A Enhanced solubility, polar ester
6-Amino-4-(4-fluorophenyl)-3-methyl-1-phenyl-... (3e) 4-Fluorophenyl ~309.32* 173–176 83 Electron-withdrawing substituent
6-Amino-4-(3-bromophenyl)-3-methyl-1-phenyl-... (3f) 3-Bromophenyl ~354.22* 161–164 87 Bulky halogen substituent
6-Amino-4-(3-fluorophenyl)-3-methyl-... (CAS 89607-36-3) 3-Fluorophenyl 270.26 N/A N/A Compact structure, low MW
2-(6-Amino-...phenyl)-4-(trifluoromethoxy)benzoate (8a) Trifluoromethoxy benzoate 487.12 N/A 47 High MW, lipophilic substituent
N,N'-(Ethane-1,2-diyl)bis{2-[2-(6-amino-...)phenoxy]acetamide} (8a) Bis-pyrano[2,3-c]pyrazole dimer ~1108.66* >300 82 Dimeric structure, high stability

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects on Yield : Electron-withdrawing groups (e.g., 4-fluorophenyl in 3e) and bulky halogens (e.g., 3-bromophenyl in 3f) yield >80% in one-pot reactions , while trifluoromethoxy groups (8a) reduce yields to 47%, likely due to steric hindrance .

Dimer vs. Monomer: The dimeric compound 8a () exhibits a significantly higher melting point (>300°C) and molecular weight, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .

Structural and Crystallographic Insights

  • Crystal Packing: Derivatives like 6-amino-4-(3,4,5-trimethoxyphenyl)-... () exhibit intermolecular N–H⋯N hydrogen bonds and π-π stacking (centroid separation: 3.621 Å), stabilizing the crystal lattice . The morpholine group in the target compound may disrupt such interactions due to its conformational flexibility.
  • Conformational Analysis: The pyrano[2,3-c]pyrazole core adopts a flattened boat conformation in crystalline states, with substituents like trimethoxyphenyl introducing dihedral angles up to 87.05° .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing pyrano[2,3-c]pyrazole derivatives like this compound?

  • Methodological Answer : Aqueous-phase multicomponent reactions (MCRs) are widely used. For example, a one-pot synthesis involving hydrazine hydrate, ethyl acetoacetate, malononitrile, and substituted aldehydes under reflux conditions yields pyrano[2,3-c]pyrazole scaffolds. This method minimizes side reactions and improves yields (70–85%) by avoiding organic solvents . Spectral characterization (IR, NMR, mass spectrometry) confirms the structure, with key signals including NH2_2 stretching (~3400 cm1^{-1}) and cyano group absorption (~2200 cm1^{-1}) in IR .

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1^1H NMR : Look for diagnostic signals such as the pyrazole NH proton (~11.5 ppm in DMSO-d6_6) and dihydropyran methine protons (~4.6–5.8 ppm) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., chair conformation of the dihydropyran ring) .
  • Mass spectrometry : Confirm molecular weight via [M+H]+^+ peaks (e.g., m/z 287.11 for a related analog) .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., morpholine-4-carboxylate) influence the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Physicochemical : Morpholine enhances water solubility via hydrogen bonding, as evidenced by logP reductions in analogs (e.g., from 2.8 to 1.9 with polar substituents) .
  • Biological : Electron-withdrawing groups (e.g., cyano) stabilize the dihydropyran ring, affecting binding to biological targets. For example, nitro or methoxy substituents on aryl groups modulate kinase inhibition potency (IC50_{50} shifts from 50 nM to 1.2 µM) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. crystallography) for dihydropyrano[2,3-c]pyrazoles?

  • Methodological Answer :

  • Dynamic effects in NMR : Conformational flexibility in solution (e.g., ring puckering) may cause splitting or broadening of signals, contrasting with static crystallographic data. Use variable-temperature NMR to identify dynamic processes .
  • DFT calculations : Compare experimental NMR shifts with computed values for different tautomers or conformers .

Q. How can researchers optimize reaction conditions to suppress byproducts during morpholine-4-carboxylate coupling?

  • Methodological Answer :

  • Catalytic optimization : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amination, reducing side reactions (e.g., aryl chloride hydrolysis) .
  • Solvent selection : Polar aprotic solvents (DMF or DMSO) improve coupling efficiency (>90% yield) compared to THF (~60%) .

Q. What mechanistic insights explain the regioselectivity of cyano group incorporation in pyrano[2,3-c]pyrazole synthesis?

  • Methodological Answer :

  • Nucleophilic attack : Malononitrile acts as a dual nucleophile, with the nitrile group attacking the keto-enol tautomer of the intermediate. Kinetic studies (monitored via 13^{13}C NMR) show faster cyano addition compared to ester groups .
  • Steric effects : Bulky substituents (e.g., 3-methyl) direct cyano placement to the 5-position, as shown in X-ray structures .

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